molecular formula C18H18FN3O B2506066 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea CAS No. 898640-48-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea

Cat. No.: B2506066
CAS No.: 898640-48-7
M. Wt: 311.36
InChI Key: BTBIIVMFAAJZDJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea (CAS 898640-48-7) is a synthetic small molecule with a molecular formula of C18H18FN3O and a molecular weight of 311.4 g/mol . This compound is built around a urea core, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The urea functional group provides excellent hydrogen-bonding capabilities, serving as both a strong donor and acceptor, which facilitates binding to various protein targets and can enhance aqueous solubility . This specific molecule features a 3,4-dihydro-2H-pyrrole ring and two distinct aromatic systems: a 3-fluorophenyl and a p-tolyl group. This structure suggests potential as a key intermediate or pharmacophore in drug discovery research. Compounds featuring related N-heterocycle-urea motifs have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent activity as protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . Researchers may explore this molecule as a building block for developing novel therapeutic agents or as a tool compound for probing biological pathways, particularly those modulated by urea-containing molecules. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIIVMFAAJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrrolidine Ring:

    • Starting from a suitable precursor, such as a 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.
    • Reaction conditions: Acidic or basic catalysts, elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Major products: Oxidized derivatives with altered electronic properties.
  • Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Major products: Reduced derivatives with different reactivity profiles.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

    • Common reagents: Halogenating agents, nucleophiles like amines or thiols.
    • Major products: Substituted derivatives with varied functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of pyrrole and urea have shown promising activity against viral infections by inhibiting viral enzymes. For instance, compounds with similar structures have been evaluated for their efficacy against HIV and other viruses, demonstrating the potential for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea to serve as a lead compound in antiviral drug development .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For example, derivatives with similar moieties have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.39Aurora-A kinase inhibition
Compound BA54926Induction of apoptosis
Compound CHCT1160.46Cell cycle arrest

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are highly sought after. Research indicates that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and signaling pathways, suggesting that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea may possess similar properties .

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes involved in disease processes. For instance, compounds structurally related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea have been shown to inhibit glutaminyl cyclase, an enzyme linked to neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease.

Synthesis and Development

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea involves multi-step organic reactions that allow for the introduction of various substituents, which can enhance its biological activity. The development of new synthetic routes is crucial for optimizing yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea (CAS: 915188-09-9)

  • Substituents : Replaces the 3-fluorophenyl group with a 2,3-dimethylphenyl moiety.
  • Molecular Formula : C₂₀H₂₃N₃O
  • Molecular Weight : 321.4

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea (CAS: 898521-70-5)

  • Substituents : Substitutes 3-fluorophenyl with 3-chlorophenyl and p-tolyl with m-tolyl (meta-methylphenyl).
  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 327.8
  • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance electronic effects but reduce membrane permeability. The m-tolyl group shifts the methyl position, possibly affecting spatial orientation in receptor binding .

1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS: 905761-40-2)

  • Substituents : Features dual chloro-substitutions on both phenyl rings.
  • Impact : The electron-withdrawing chlorine atoms could stabilize the urea carbonyl group, influencing hydrogen-bonding capacity and metabolic stability .

Heterocyclic Modifications

Thiazole-Containing Ureas (Compounds 8a–8c)

  • Example : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)
  • Molecular Formula : C₁₈H₁₄ClFN₃OS
  • Molecular Weight : 362.1
  • Yields for these analogs (~50–58%) suggest moderate synthetic accessibility compared to pyrrole-based ureas .

Pharmacologically Active Ureas

Pexmetinib (ARRY-614)

  • Structure : A urea derivative with pyrazole and indazole groups.
  • Molecular Formula : C₂₉H₃₂FN₇O₂
  • Structural complexity and larger molecular weight (vs. the target compound) highlight trade-offs between specificity and bioavailability .

Structural and Physicochemical Analysis

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Features
Target Compound 3-fluorophenyl, p-tolyl C₁₈H₁₈FN₃O 311.35 Balanced hydrophobicity, fluorine’s electronegativity
1-(2,3-dimethylphenyl)-3-(p-tolyl)urea analog 2,3-dimethylphenyl, p-tolyl C₂₀H₂₃N₃O 321.4 Increased steric bulk, lipophilicity
3-chlorophenyl/m-tolyl analog 3-chlorophenyl, m-tolyl C₁₈H₁₈ClN₃O 327.8 Chlorine’s electronic effects, meta-methyl
Thiazole-containing urea (8a) Thiazolyl, 3-fluorophenyl C₁₈H₁₄ClFN₃OS 362.1 Sulfur heterocycle, higher polarity

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea can be denoted as follows:

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N2_{2}O
  • Molecular Weight : 284.33 g/mol

The compound features a pyrrole ring, a fluorophenyl group, and a p-tolyl urea moiety, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea exhibit significant anticancer properties. For instance, pyrazolyl-urea compounds have shown efficacy in inhibiting the migration and invasion of neuroblastoma cells without affecting their viability. This suggests that compounds with similar structures could potentially serve as effective anticancer agents by targeting specific signaling pathways involved in tumor progression .

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineEffect on ViabilityMigration InhibitionReference
STIRUR 13HTLA-230No significant changeYes
STIRUR 41ACNNo significant changeYes
BUR 12HTLA-230No significant changeYes

Anti-inflammatory Properties

Compounds with structural similarities to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea have been evaluated for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit neutrophil chemotaxis induced by interleukin-8 (IL-8), suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interfere with key signaling pathways involved in cell migration and inflammation. Specifically, it has been suggested that these compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway and mitogen-activated protein kinases (MAPKs), which are crucial for cell motility and inflammatory responses .

Case Studies

A notable case study involved the evaluation of a related pyrazolyl-urea compound on neuroblastoma cell lines. The study concluded that while these compounds did not induce cytotoxicity, they significantly reduced the migratory capacity of cancer cells, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Pyrrolidine SynthesisDiazomethane, –20°C, 48 hr Control temperature to avoid byproducts
Urea CouplingAnhydrous DCM, 0°C, 12 hr Use excess isocyanate (1.2 eq)
PurificationEthyl acetate/hexane (1:4) Monitor polarity for sharp elution

Which analytical techniques are most reliable for structural characterization of this compound?

Basic Research Question

  • X-ray Crystallography : The gold standard for confirming 3D structure. Use SHELXL for refinement (e.g., high-resolution data collection at 100 K) .
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolidine CH2) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at ~380 Da).

What initial biological screening assays are appropriate for evaluating its bioactivity?

Basic Research Question

  • Enzyme Inhibition Assays : Test against kinases (e.g., TRKA) or phosphatases using fluorescence-based substrates .
  • Cellular Viability Assays : MTT or ATP-lite in cancer cell lines (e.g., leukemia, AML) at 1–10 μM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (IC50 values) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., phospho-antibody Western blot) methods .
  • Dose-Response Curves : Ensure full dose ranges (e.g., 0.1–100 μM) to confirm potency trends .
  • Structural Controls : Compare with analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives) to isolate substituent effects .

What computational methods are effective for identifying molecular targets and optimizing structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to kinases (e.g., Tie2 or p38 MAPK) .
  • QSAR Modeling : Train models on analogs (e.g., from PubChem BioAssay data) to predict logP, pIC50, and selectivity .
  • Free Energy Perturbation (FEP) : Simulate substituent changes (e.g., fluorophenyl → chlorophenyl) to prioritize synthetic targets .

Q. Table 2: Example SAR Insights from Analogs

Substituent ModificationEffect on Activity (IC50)Source
3-Fluorophenyl → 4-Fluorophenyl2-fold decrease in kinase inhibition
p-Tolyl → 3-MethoxyphenylImproved solubility, reduced potency

How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

Advanced Research Question

  • Pharmacokinetics : Administer orally (10–50 mg/kg) in rodent models; measure plasma half-life (LC-MS/MS) and tissue distribution .
  • Toxicity Profiling : Conduct 28-day repeated-dose studies, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
  • Formulation : Use PEG-400 or cyclodextrin-based vehicles to enhance bioavailability .

What strategies address challenges in multi-step synthesis and purification?

Advanced Research Question

  • Intermediate Stability : Protect amine groups with Boc or Fmoc during pyrrolidine synthesis to prevent degradation .
  • Byproduct Control : Optimize reaction stoichiometry (e.g., 1.1 eq of isocyanate) and monitor via TLC .
  • Scale-Up : Transition from column chromatography to recrystallization (e.g., using methanol/water) for cost-effective purification .

How can researchers leverage limited data to hypothesize mechanisms of action?

Advanced Research Question

  • Pathway Analysis : Use KEGG or Reactome to link structural motifs (e.g., urea) to known targets (e.g., kinase ATP-binding pockets) .
  • Proteomics : Perform thermal shift assays to identify proteins with altered stability upon compound binding .
  • Cross-Species Testing : Compare activity in human vs. murine cell lines to infer conserved targets .

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